(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The specific structure of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is not directly discussed in the provided papers, but these papers do discuss related thiazole derivatives and their synthesis, properties, and potential applications, particularly in the field of antimicrobial activity.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization of carboxylic acid groups with thiosemicarbazide. Similarly, paper reports the regioselective synthesis of 2,4,5-trisubstituted thiazole derivatives via a domino multicomponent reaction involving thiosemicarbazide and various aldehydes, ketones, or isatin. Paper outlines a synthetic route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, starting from cyanoacetamide and proceeding through several steps including oximation, alkylation, and cyclization. These methods demonstrate the versatility of synthetic approaches to thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. While the papers do not directly address the structure of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, they do provide insights into the structural analysis of similar compounds. For instance, paper discusses the tautomerism between the thiol and thione forms of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, including theoretical calculations to determine the most stable form in aqueous solution. This highlights the importance of tautomerism in the chemical behavior of thiazole derivatives.
Chemical Reactions Analysis
The reactivity of thiazole derivatives is another area of interest. Paper includes a DFT study on the reactivity of the two tautomeric forms of a related compound, providing insights into the factors that influence the chemical reactions of these molecules. Although the specific reactions of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid are not detailed, the general reactivity trends of thiazole derivatives can be inferred from these studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are key to their function and potential applications. Paper discusses the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, and their antibacterial activity. The paper suggests that the presence of electron-withdrawing substituents and the geometry of the molecule can influence the antibacterial response, indicating the significance of the physical and chemical properties of these compounds.
Scientific Research Applications
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- They are used in the synthesis of various organic compounds, particularly those with aromatic heterocyclic derivatives .
- The methods of application typically involve heterocyclization of readily available S-containing alkyne substrates .
- The outcomes of these processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
Future Directions
properties
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAJRIIRPRMQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406608 |
Source
|
Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
CAS RN |
855716-78-8 |
Source
|
Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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